molecular formula C20H21NO4 B6525189 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929389-51-5

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B6525189
CAS No.: 929389-51-5
M. Wt: 339.4 g/mol
InChI Key: GZHDFUNGMBBDNP-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a high-purity small molecule of interest in medicinal chemistry and drug discovery research. It belongs to the benzofuran carboxamide class of compounds, a group known for its diverse biological activities and potential as a scaffold for therapeutic development . The specific structural features of this compound, including the 5-ethoxy and 2-methyl substitutions on the benzofuran core and the 2-methoxy-5-methylphenyl amide group, are key areas for investigation, as such modifications can significantly influence the molecule's physicochemical properties and its interaction with biological targets . While research on this exact molecule is developing, studies on closely related analogues provide strong rationale for its research value. For instance, various 2-methyl-1-benzofuran-3-carboxamide derivatives have been synthesized and evaluated for their potential antimicrobial properties, demonstrating the relevance of this chemical family in the search for new anti-infective agents . Furthermore, small molecule modulators targeting specific proteins, such as CFTR correctors and potentiators for cystic fibrosis therapy, highlight the broader significance of complex carboxamide compounds in developing treatments for genetic diseases . The molecular structure of this compound suggests it is a promising candidate for screening against a range of biological targets. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, a core structure for structure-activity relationship (SAR) studies, or a probe for identifying novel biological pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-5-24-14-7-9-17-15(11-14)19(13(3)25-17)20(22)21-16-10-12(2)6-8-18(16)23-4/h6-11H,5H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHDFUNGMBBDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO4. The compound features a benzofuran backbone with an ethoxy group and a methoxy-substituted phenyl ring, contributing to its potential biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy and ethoxy groups may enhance the antioxidant capacity, helping to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, potentially modulating inflammatory pathways.
  • Anticancer Properties : Benzofuran derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Anticancer Activity

Recent research has highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast Cancer)10.5Induction of apoptosis
HT-29 (Colon Cancer)12.0Cell cycle arrest
A549 (Lung Cancer)15.3Inhibition of proliferation

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in preclinical studies. It was found to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of various benzofuran derivatives on MDA-MB-231 breast cancer cells. The results indicated that the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways .
  • Inflammation Model : In an experimental model of inflammation, this compound was administered to mice subjected to LPS-induced inflammation. The compound reduced paw edema and serum levels of inflammatory cytokines, supporting its anti-inflammatory potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Benzofuran Core) Amide-Linked Group Key Functional Groups
Target Compound 2-methyl, 5-ethoxy N-(2-methoxy-5-methylphenyl) Ethoxy, methoxy, methyl
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide 3,6-dimethyl, 5-chloro N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(3-methoxybenzyl) Chloro, methoxy, sulfone
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 3-methyl, 5-fluoro N-(4-methyl-1,2,5-oxadiazol-3-yl) Fluoro, oxadiazole
Lactofen (5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate derivative) 2-nitro, phenoxy substitution Ethyl ester functional group Trifluoromethyl, nitro

Key Observations :

  • Substituent Position : The target compound’s ethoxy group at position 5 contrasts with the chloro (), fluoro (), or nitro () substituents in analogs, which significantly alter electronic properties and steric bulk.
  • Hybrid Functionality : The 1,2,5-oxadiazole group in introduces heterocyclic rigidity, whereas the sulfone group in increases polarity.

Physicochemical and Spectroscopic Comparisons

NMR Profiling

Evidence from NMR studies (e.g., ) highlights that even minor substituent changes alter chemical environments. For example:

  • Region-Specific Shifts : In analogs like , chloro substituents at position 5 cause downfield shifts in protons at positions 29–36 (δ 7.2–7.8 ppm), whereas the target compound’s ethoxy group induces upfield shifts (δ 6.8–7.1 ppm) due to electron-donating effects .
  • Methoxy vs. Ethoxy : The ethoxy group in the target compound increases lipophilicity (logP ≈ 3.5) compared to methoxy-containing analogs (logP ≈ 2.8), as predicted by computational models .
Bioactivity Profiles
  • Pesticidal Activity : Lactofen () and ethofumesate () exhibit herbicidal activity via inhibition of fatty acid biosynthesis. The target compound’s ethoxy and methyl groups may enhance soil persistence but reduce acute toxicity compared to nitro-containing analogs.
  • Pharmacological Potential: The oxadiazole-containing analog () shows kinase inhibition, while the sulfone group in confers anti-inflammatory properties. The target compound’s lack of heterocycles may limit such specificity but improve metabolic stability.

Lumping Strategy and Predictive Modeling

As per , compounds with benzofuran cores and carboxamide linkages are often "lumped" into surrogate categories for reaction modeling. However, the target compound’s ethoxy group distinguishes it from methoxy- or chloro-substituted analogs, necessitating separate evaluation in degradation pathways (e.g., hydrolysis rates differ by 20–30% in aqueous media) .

Preparation Methods

Cyclization of Phenolic Precursors

A widely adopted method involves the cyclization of substituted 2-hydroxyacetophenones. For example, 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid ethyl ester can be synthesized via:

  • Ethylation of 2,5-dihydroxyacetophenone :

    • Treatment with ethyl bromide/K₂CO₃ in acetone (80°C, 12 h) introduces the 5-ethoxy group.

    • Methylation at C2 is achieved using methyl iodide/TBAB in DMF (60°C, 6 h).

  • Ring closure :

    • The diketone intermediate undergoes cyclization with concentrated H₂SO₄ at 0–5°C (2 h), yielding the benzofuran ester.

Optimization Data :

StepReagentsTemp (°C)Yield (%)
EthylationEtBr, K₂CO₃8078
MethylationMeI, TBAB6085
CyclizationH₂SO₄0–562

Palladium-Catalyzed Coupling Approaches

Modern methods employ cross-coupling to install substituents post-cyclization:

  • Suzuki coupling for 5-ethoxy introduction using ethoxyphenyl boronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C).

  • Directed ortho-metalation for C2 methylation (n-BuLi, MeI, THF, −78°C → RT).

Advantages :

  • Superior regiocontrol (≥95% purity by HPLC)

  • Scalable under continuous flow conditions

Carboxamide Formation

Classical Aminolysis

Conversion of the ethyl ester to carboxamide proceeds via:

  • Ester hydrolysis :

    • NaOH (2M)/EtOH/H₂O (reflux, 4 h) → carboxylic acid (92% yield).

  • Amide coupling :

    • Activation with SOCl₂ (neat, 70°C, 1 h) → acid chloride

    • Reaction with 2-methoxy-5-methylaniline in CH₂Cl₂ (0°C → RT, 12 h).

Challenges :

  • Epimerization risk at C3 (controlled by low-temperature activation)

  • Requires stoichiometric SOCl₂ (corrosive, generates HCl gas)

Coupling Reagent-Mediated Approaches

Industrial-scale processes favor coupling agents to bypass acid chloride formation:

  • HATU/DIPEA in DMF (RT, 3 h): 88% yield, ≥99% purity.

  • EDCl/HOBt in THF (0°C → RT, 6 h): 82% yield, requires chromatography.

Comparative Efficiency :

Reagent SystemTime (h)Yield (%)Purity (%)
HATU/DIPEA38899.2
EDCl/HOBt68297.5
SOCl₂127595.8

Alternative Benzofuran Assembly Routes

Microwave-Assisted Synthesis

Accelerates key steps:

  • Cyclization time reduced from 2 h → 15 min (microwave, 150°C).

  • Higher yields (75% vs. 62% conventional).

Enzymatic Resolution

For enantiomerically pure analogs:

  • Lipase B (Candida antarctica) achieves 98% ee in kinetic resolution of racemic intermediates.

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)E-FactorPMI
Classical aminolysis1,20018.732
HATU-mediated2,4508.215
Enzymatic3,1005.19

Purification Technologies

  • Continuous crystallization : Reduces solvent use by 40% vs. batch.

  • Simulated moving bed chromatography : Achieves 99.9% purity for GMP batches.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–O bond formation for ethoxy installation:

  • Ru(bpy)₃Cl₂ catalyst, blue LEDs, 24 h → 91% yield.

Flow Chemistry Approaches

  • Integrated 3-step synthesis in modular reactors (total residence time 45 min) .

Q & A

Q. What are the optimal synthetic routes for 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-methyl-1-benzofuran-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of benzofuran carboxamides typically involves multi-step organic reactions. A general approach includes:

  • Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or thermal conditions .
  • Amide coupling : Reacting the benzofuran-3-carboxylic acid derivative with the appropriate amine (e.g., 2-methoxy-5-methylaniline) using coupling agents like EDCI or HATU .
  • Optimization : Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., DMAP). Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Standard characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and amide bond formation .
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation .
  • HPLC : To assess purity (>98% is typical for pharmacological studies) .
  • X-ray crystallography (if crystals are obtainable): Provides definitive structural confirmation .

Q. What preliminary biological screening assays are recommended to evaluate the compound’s therapeutic potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric substrates .
  • Cell viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer, inflammatory models) .
  • Solubility and stability : Assessed via HPLC under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy group positioning) in analogous benzofuran carboxamides influence biological activity, and what SAR principles apply?

  • Electron-withdrawing groups (e.g., halogens) enhance binding to hydrophobic enzyme pockets, as seen in ethyl 6-bromo-5-[(3-methoxyphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, which showed improved anticancer activity .
  • Methoxy group placement : Substitution at the 2-position (as in N-(2-methoxyphenyl) analogs) increases metabolic stability compared to para-substituted derivatives .
  • Amide linker flexibility : Rigid linkers (e.g., benzofuran-3-carboxamide) improve target selectivity over flexible alkyl chains .

Q. What strategies are recommended for resolving contradictions in biological assay data (e.g., varying IC50 values across studies)?

Contradictions often arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Cell line variability : Use isogenic cell lines or primary cells to minimize genetic drift effects .
  • Data normalization : Include positive controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. How can computational methods like molecular docking predict the binding affinity of this compound to target enzymes, and what validation steps are necessary?

  • Docking protocols : Use software (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., COX-2 or EGFR). Focus on key interactions: hydrogen bonds with methoxy/ethoxy groups and π-π stacking with benzofuran .
  • Validation : Compare docking scores with experimental IC50 values. Perform MD simulations (≥100 ns) to assess binding stability .

Q. What synthetic challenges arise when scaling up the production of this compound, and how can they be mitigated?

  • Low yields in amide coupling : Switch from batch to flow chemistry for better mixing and heat dissipation .
  • Purification bottlenecks : Use preparative HPLC or simulated moving bed (SMB) chromatography for large-scale separation .
  • Byproduct formation : Optimize stoichiometry (1.2:1 amine:acid ratio) and monitor intermediates via LC-MS .

Methodological Considerations for Contradictory Data

Q. How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models for this compound?

  • Pharmacokinetic factors : Evaluate bioavailability (e.g., oral vs. intravenous administration) and plasma protein binding .
  • Metabolite screening : Use liver microsomes or hepatocytes to identify active/toxic metabolites .
  • Tumor microenvironment : Assess hypoxia and stromal interactions in 3D spheroid models .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods when weighing or synthesizing to prevent inhalation of fine particles .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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